6-(3-氯苯基)吡啶甲酸

描述

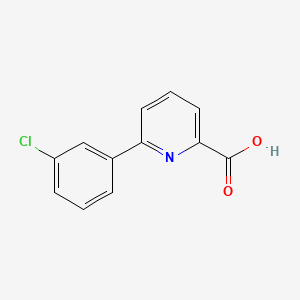

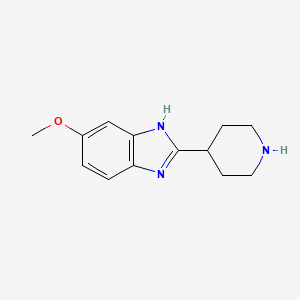

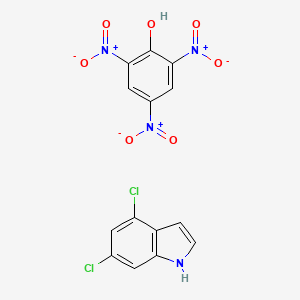

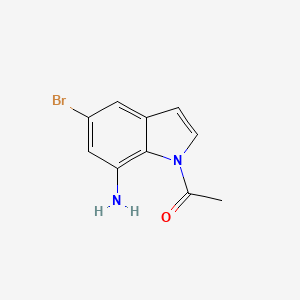

6-(3-Chlorophenyl)picolinic acid is a derivative of picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula of 6-(3-Chlorophenyl)picolinic acid is C12H8ClNO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were synthesized using the structural skeleton of picloram as a template . The chlorine atom at position 6 of picloram was replaced by hydrazine hydrate in a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 6-(3-Chlorophenyl)picolinic acid can be analyzed using techniques such as FT-IR and FT-Raman spectroscopy . The optimized geometry can be obtained by scaled quantum mechanical calculations using density functional theory .Physical And Chemical Properties Analysis

The average mass of 6-(3-Chlorophenyl)picolinic acid is 233.650 Da, and the monoisotopic mass is 233.024353 Da .科学研究应用

1. 环境应用

- Fenton反应增强: 吡啶甲酸(PICA)已被证明可以增强Fenton反应,在废水处理等环境应用中至关重要。这种增强包括加速降解各种化合物和扩展pH范围适用性。PICA有助于Fe(III)/Fe(II)的转化,导致由Fe(II)和PICA氧化产物积累引起的自催化。这使其在有利于铁循环和平衡氧化普遍性与选择性的处理中受益(Yang et al., 2021)。

2. 化学合成和催化

- 紫杉醇的合成方法: 吡啶甲酸1-氧化物,与6-(3-氯苯基)吡啶甲酸密切相关,在合成紫杉醇等杂环化合物中发挥作用,紫杉醇是一种著名的化疗药物(Kametani, 1970)。

- 铬酸氧化中的催化作用: 吡啶甲酸及其衍生物在铬酸氧化中起催化剂作用,这在有机化学和工业过程中相关(Roček & Peng, 1977)。

3. 材料科学和纳米技术

- 光催化活性: 研究表明吡啶甲酸及其衍生物在合成具有光催化性能的分子材料以及有机发光二极管(OLEDs)和CO2光还原为CO中的功能中的作用(Baranoff et al., 2012),(Schneider et al., 2011)。

4. 生物化学和分子生物学

- DNA结合和光解: 吡啶甲酸衍生物已被研究其与DNA相互作用并诱导光解的能力。这些性质对于理解分子相互作用和设计新的治疗剂是重要的(Kawade et al., 2011)。

- 抗菌活性: 对吡啶甲酸衍生物的研究还突出了它们潜在的抗菌活性,这对于开发新的抗生素或抗真菌剂至关重要(Tamer et al., 2018)。

5. 农业和除草剂开发

- 除草剂开发: 对3-氯-6-吡唑基-吡啶酸酯衍生物的研究,这是与6-(3-氯苯基)吡啶甲酸相关的一类化合物,显示出有希望的除草活性。这些化合物可以作为发现新型合成生长素除草剂的潜在引物结构(Yang et al., 2021)。

6. 环境修复

- 环境修复中的脱氯: 研究探讨了氯吡啶酸混合物的电催化脱氯,为处理含氯化合物的有机废物提供了高效方法的启示(Hong-xing et al., 2016),(He et al., 2018)。

作用机制

Target of Action

The primary targets of 6-(3-Chlorophenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(3-Chlorophenyl)picolinic acid works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.

Result of Action

6-(3-Chlorophenyl)picolinic acid has been shown to be an anti-viral both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, viral infections pose potential therapeutic targets of this compound .

安全和危害

未来方向

Picolinic acid and its derivatives have shown potential as synthetic auxin herbicides . They have also demonstrated broad-spectrum antiviral abilities . These findings suggest that 6-(3-Chlorophenyl)picolinic acid and similar compounds could have potential applications in the fields of agriculture and medicine.

属性

IUPAC Name |

6-(3-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIPKPBSIZTPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647061 | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)picolinic acid | |

CAS RN |

863704-38-5 | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1629605.png)